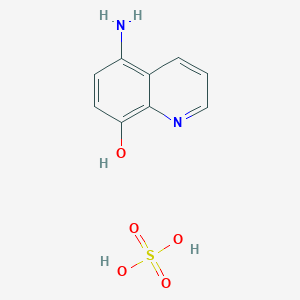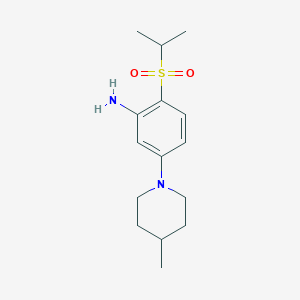![molecular formula C14H20ClN3O B8038920 2-(4-methoxyphenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine;hydrochloride](/img/structure/B8038920.png)
2-(4-methoxyphenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine;hydrochloride is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. This compound is known for its complex structure and significant biological activity, making it a subject of interest in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine;hydrochloride involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but generally, it involves the use of advanced organic synthesis techniques. The reaction conditions often include controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This often involves the use of large-scale reactors, continuous flow systems, and automated processes to maintain consistency and quality. The industrial production methods are designed to meet regulatory standards and ensure the compound’s availability for various applications.
化学反応の分析
Types of Reactions
2-(4-methoxyphenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine;hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include strong oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired transformations. For instance, oxidation reactions may require the presence of oxygen or other oxidizing agents under specific temperature and pressure conditions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives with enhanced biological activity, while reduction reactions may produce reduced forms with different properties. Substitution reactions can introduce new functional groups, further diversifying the compound’s applications.
科学的研究の応用
2-(4-methoxyphenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine;hydrochloride has a wide range of applications in scientific research, including but not limited to:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including its role as an active pharmaceutical ingredient.
Industry: Utilized in the development of new materials, catalysts, and other industrial products.
作用機序
The mechanism of action of 2-(4-methoxyphenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
特性
IUPAC Name |
2-(4-methoxyphenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O.ClH/c1-17-11-13(10-16-17)9-15-8-7-12-3-5-14(18-2)6-4-12;/h3-6,10-11,15H,7-9H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIYWKXGBSBFPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCCC2=CC=C(C=C2)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)CNCCC2=CC=C(C=C2)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(trifluoromethyl)phenyl]piperidin-4-amine;dihydrochloride](/img/structure/B8038852.png)







![2-[3-(Aminomethyl)piperidin-1-yl]ethanol;sulfuric acid](/img/structure/B8038906.png)
![2-[4-(4-Aminophenyl)piperazin-1-yl]ethanol;hydrochloride](/img/structure/B8038921.png)



